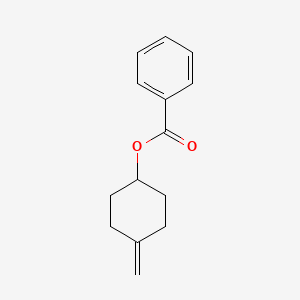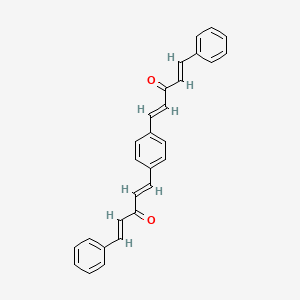![molecular formula C20H14Cl2N2 B11944457 1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine CAS No. 15272-18-1](/img/structure/B11944457.png)
1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine is a Schiff base compound derived from the condensation of 2-chlorobenzaldehyde and 1,4-benzenediamine. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,4-benzenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-chlorobenzaldehyde in ethanol.
- Add 1,4-benzenediamine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N1,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound may also interfere with cellular processes by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~4~-bis[(E)-(2-hydroxyphenyl)methylidene]-1,4-benzenediamine
- N~1~,N~4~-bis[(E)-(4-fluorophenyl)methylidene]-1,4-benzenediamine
- N~1~,N~4~-bis[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4-benzenediamine
Uniqueness
N~1~,N~4~-bis[(E)-(2-chlorophenyl)methylidene]-1,4-benzenediamine is unique due to the presence of chlorophenyl groups, which impart distinct chemical and biological properties. The chlorine atoms can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
15272-18-1 |
|---|---|
Molekularformel |
C20H14Cl2N2 |
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14Cl2N2/c21-19-7-3-1-5-15(19)13-23-17-9-11-18(12-10-17)24-14-16-6-2-4-8-20(16)22/h1-14H |
InChI-Schlüssel |
NUJUHUQSYKOLAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)


acetonitrile](/img/structure/B11944425.png)

![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)



